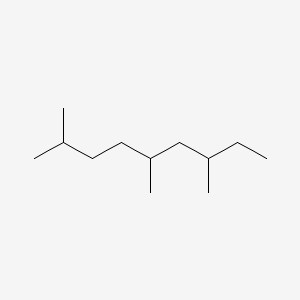
2,5,7-Trimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7-Trimethylnonane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C12H26. This compound is part of the larger family of aliphatic hydrocarbons, which are characterized by their lack of aromatic rings. Alkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethylnonane can be achieved through various organic synthesis methods. One common approach is the alkylation of smaller alkanes using organometallic reagents. For example, the reaction between 2-methylpentane and 2-methylbutyl lithium can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of precursor compounds. This process uses catalysts such as palladium or platinum to facilitate the addition of hydrogen atoms to unsaturated hydrocarbons, resulting in the formation of the desired alkane.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethylnonane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkanes, where chlorine (Cl2) or bromine (Br2) can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes with fewer oxygen atoms.
Substitution: Alkyl halides.
Scientific Research Applications
2,5,7-Trimethylnonane has various applications in scientific research:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5,7-Trimethylnonane involves its interaction with other molecules through van der Waals forces. As a non-polar molecule, it can interact with other non-polar substances, affecting their solubility and stability. In biological systems, it may interact with lipid bilayers, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 2,5,8-Trimethylnonane
- 2,6,7-Trimethylnonane
- 2,7,7-Trimethylnonane
Uniqueness
2,5,7-Trimethylnonane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to other trimethylnonane isomers, it may exhibit different boiling points, melting points, and reactivity due to the position of the methyl groups on the carbon chain.
Properties
CAS No. |
62184-14-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,5,7-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-11(4)9-12(5)8-7-10(2)3/h10-12H,6-9H2,1-5H3 |
InChI Key |
KMBPYTMBXFKXON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


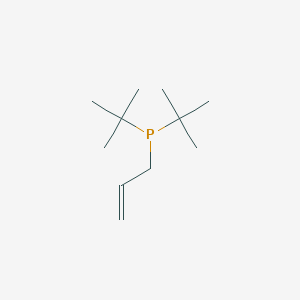
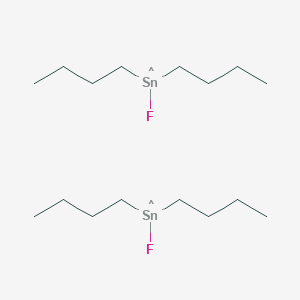
![9H-Pyrimido[4,5-c]azepin-9-one, 5,6,7,8-tetrahydro-2-methyl-](/img/structure/B14536047.png)
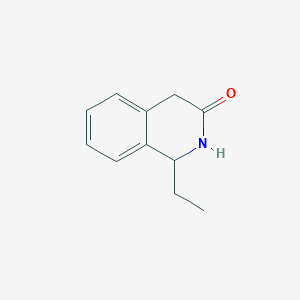
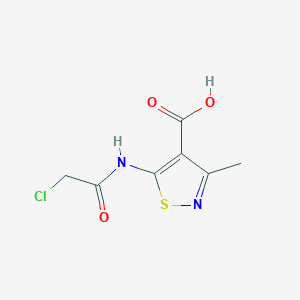
![Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl-](/img/structure/B14536071.png)
![(1,4-Diazepan-1-yl)[4-(methanesulfonyl)phenyl]methanone](/img/structure/B14536091.png)
![Ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate](/img/structure/B14536093.png)
![2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14536105.png)
![Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl-](/img/structure/B14536113.png)
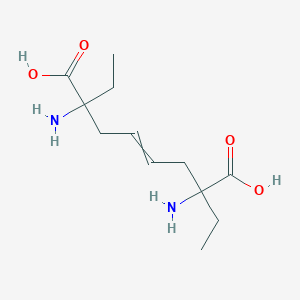
![Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate](/img/structure/B14536123.png)
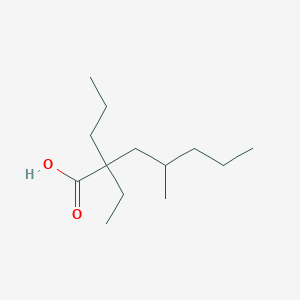
![1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexan-1-ol](/img/structure/B14536137.png)
